

Application Notes and Protocols: BPR5K230 in Cancer Research

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Compound of Interest

Compound Name: BPR5K230

Cat. No.: B15577885

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Introduction

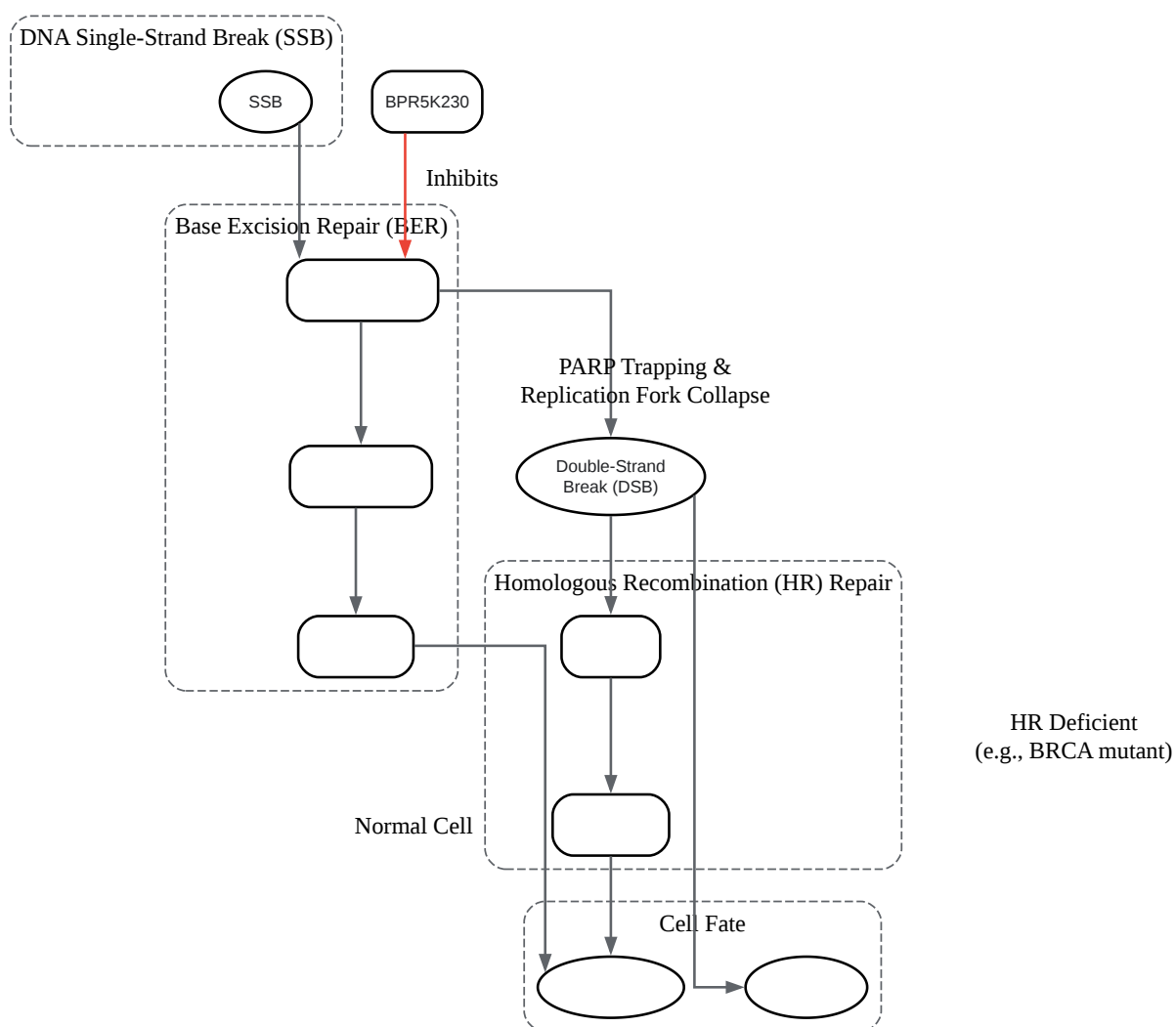
BPR5K230 is a potent and highly selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In the context of cancer research, **BPR5K230** is being investigated for its potential as a targeted therapeutic agent, primarily leveraging the concept of synthetic lethality.

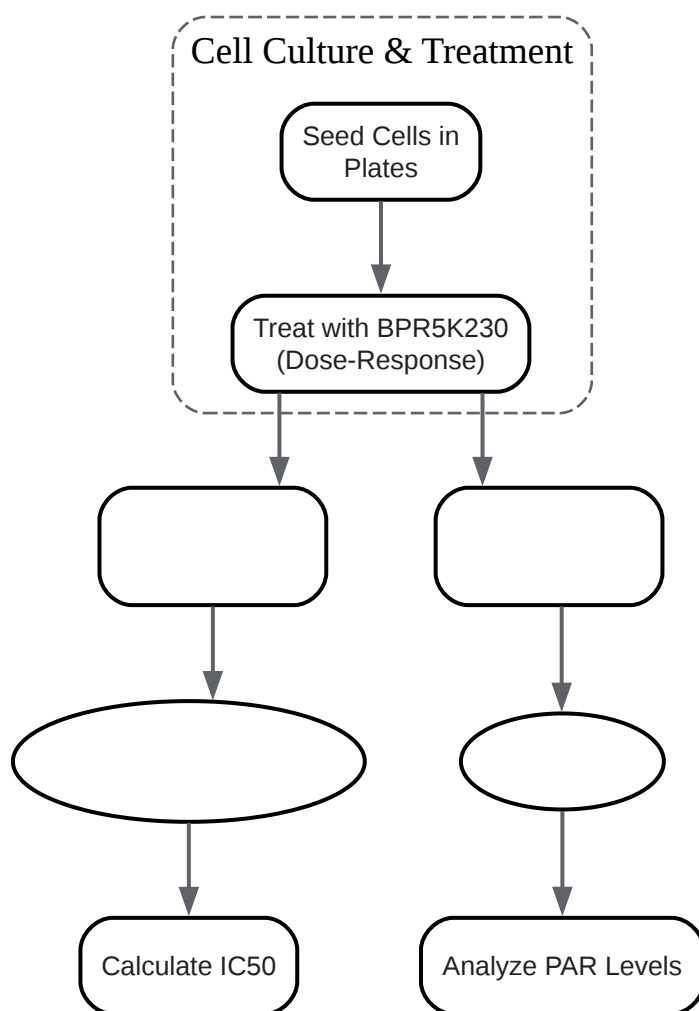
Mechanism of Action

The primary mechanism of action for **BPR5K230** is the inhibition of PARP-mediated DNA repair. In normal cells, the inhibition of PARP can be compensated for by other DNA repair pathways, such as homologous recombination (HR), which repairs double-strand DNA breaks (DSBs). However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP by **BPR5K230** leads to an accumulation of unrepaired DNA damage and subsequent cell death. This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality.^{[1][2]}

When **BPR5K230** binds to the active site of PARP, it prevents the synthesis of poly (ADP-ribose) chains, which are necessary for the recruitment of other DNA repair proteins to the site of damage. This trapping of PARP on the DNA leads to the formation of toxic PARP-DNA

complexes, which can stall replication forks and generate DSBs. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.





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References

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